Eliglustat (SR) Diastereomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eliglustat (SR) Diastereomer is a potent, selective inhibitor of glucosylceramide synthase, the rate-limiting enzyme in the synthesis of certain glycosphingolipids. It is primarily used for the treatment of Gaucher disease type 1, a rare genetic disorder characterized by the accumulation of glucosylceramide in tissue macrophages .
准备方法
Eliglustat can be synthesized through a multi-step process. One method involves the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps including column chromatography and crystallization to obtain the final product . Industrial production methods often involve high-performance liquid chromatography (HPLC), 2D nuclear magnetic resonance (2DNMR), and high-resolution mass spectrometry (HRMS) to ensure the purity and efficacy of the compound .
化学反应分析
Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and development .
科学研究应用
Eliglustat has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of glucosylceramide synthase. In biology and medicine, it is used as a treatment for Gaucher disease type 1, showing significant improvements in haematological endpoints and reducing organomegaly .
作用机制
Eliglustat exerts its effects by inhibiting glucosylceramide synthase, thereby reducing the production of glucosylceramide. This inhibition helps balance the deficiency of acid β-glucosidase in patients with Gaucher disease, preventing the accumulation of glucosylceramide in lysosomes . The compound is metabolized primarily by the cytochrome P450 2D6 enzyme .
相似化合物的比较
Eliglustat is unique compared to other glucosylceramide synthase inhibitors due to its potent selectivity and oral administration route. Similar compounds include imiglucerase, velaglucerase alfa, and taliglucerase alfa, which are enzyme replacement therapies administered intravenously . Unlike these therapies, eliglustat offers the convenience of oral administration and has shown noninferiority in maintaining disease stability .
属性
CAS 编号 |
1092472-65-5 |
---|---|
分子式 |
C23H36N2O4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
N-[(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m0/s1 |
InChI 键 |
FJZZPCZKBUKGGU-WMZHIEFXSA-N |
手性 SMILES |
CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
规范 SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。